

Structural analysis of 4-(2-Aminoethyl)morpholine complexes using X-ray crystallography

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)morpholine

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A Comparative Crystallographic Analysis of 4-(2-Aminoethyl)morpholine Metal Complexes

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of metal complexes containing the versatile ligand **4-(2-Aminoethyl)morpholine**. This guide provides a comparative analysis of their crystal structures determined by X-ray crystallography, alongside detailed experimental protocols and a visual representation of the analytical workflow.

The coordination chemistry of **4-(2-Aminoethyl)morpholine** has garnered significant interest due to the ligand's flexible bidentate N,N'-donor capabilities, which allows for the formation of stable chelate rings with various metal centers. Understanding the precise three-dimensional arrangement of these complexes is paramount for applications in catalysis, materials science, and medicinal chemistry. This guide presents a comparative structural analysis of three such complexes: a nickel(II) complex and two distinct cadmium(II) complexes, offering insights into the influence of the metal ion and co-ligands on the resulting molecular geometry and crystal packing.

Comparative Crystallographic Data

The structural parameters of the selected **4-(2-Aminoethyl)morpholine** complexes, as determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key differences in their coordination environments.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	bis[4-(2-aminoethyl)morpholine- κ^2 N,N']diaquanickel(II) dichloride	[4-(2-Aminoethyl)morpholine- κ^2 N,N']dibromidocadmium(II)	Dichloridobis[2-(morpholin-4-yl)ethanamine- κ^2 N,N']cadmium
Formula	$[\text{Ni}(\text{C}_6\text{H}_{14}\text{N}_2\text{O})_2(\text{H}_2\text{O})_2]\text{Cl}_2$	$[\text{CdBr}_2(\text{C}_6\text{H}_{14}\text{N}_2\text{O})]$	$[\text{CdCl}_2(\text{C}_6\text{H}_{14}\text{N}_2\text{O})_2]$
Crystal System	Monoclinic	Triclinic	Orthorhombic
Space Group	$P2_1/n$	$P-1$	$C222_1$
a (Å)	-	-	19.6443 (2)
b (Å)	-	-	10.6159 (1)
c (Å)	-	-	8.3553 (1)
α (°)	90	-	90
β (°)	-	-	90
γ (°)	90	-	90
V (Å ³)	-	-	1742.43 (3)
Z	2	-	4

Table 2: Selected Bond Lengths (Å) and Angles (°)

Complex	Metal	Ligand Donor Atoms	M-N (Å)	M-X/O (Å)	N-M-N Angle (°)
bis[4-(2-aminoethyl)morpholine- κ^2 N,N']diaquanickel(II) dichloride	Ni(II)	N (aminoethyl), N (morpholine)	-	-	-
[4-(2-Aminoethyl)morpholine- κ^2 N,N']dibromidocadmium(I)	Cd(II)	N1 (morpholine), N2 (aminoethyl)	2.504 (2) (Cd-N1), 2.306 (3) (Cd-N2)	-	76.06 (8)
Dichloridobis[2-(morpholin-4-yl)ethanamine- κ^2 N,N']cadmium	Cd(II)	N,N'	-	-	-

Data for the Nickel complex and complete data for the second Cadmium complex were not fully available in the public domain abstracts.

Structural Insights and Comparison

The crystal structure of bis[**4-(2-aminoethyl)morpholine- κ^2 N,N']**diaquanickel(II) dichloride reveals a distorted octahedral coordination geometry around the Nickel(II) ion.^[1] The central nickel atom is coordinated to two bidentate **4-(2-aminoethyl)morpholine** ligands and two water molecules. The morpholine ligands chelate to the metal center, forming stable five-membered rings.

In contrast, the **[4-(2-Aminoethyl)morpholine- κ^2 N,N']dibromidocadmium(II)** complex exists as a centrosymmetric dimer.^{[2][3]} Each cadmium atom is six-coordinated, displaying a distorted octahedral geometry. The coordination sphere is composed of one bidentate **4-(2-aminoethyl)morpholine** ligand, two bridging bromide ions, and two terminal bromide ions. The differing Cd-N bond lengths suggest an asymmetric coordination of the morpholine and aminoethyl nitrogens.^[2]

The third complex, Dichloridobis[2-(morpholin-4-yl)ethanamine- κ^2 N,N']cadmium, also features a six-coordinate cadmium center with an octahedral geometry.^[4] In this structure, the cadmium atom is coordinated to two bidentate **4-(2-aminoethyl)morpholine** ligands and two chloride ions.

A common feature across these complexes is the chelating nature of the **4-(2-aminoethyl)morpholine** ligand, which consistently forms a five-membered ring with the metal ion. The conformation of the morpholine ring is typically found in a stable chair form. The overall structure and dimensionality of the complexes are significantly influenced by the choice of the metal center and the co-ligands (e.g., water, bromide, chloride), leading to monomeric, dimeric, or polymeric arrangements in the solid state.

Experimental Protocols

The synthesis and crystallographic analysis of these complexes follow a general procedure, with specific variations for each compound.

Synthesis of 4-(2-Aminoethyl)morpholine Complexes

General Synthesis: The synthesis of these complexes typically involves the reaction of a metal salt with **4-(2-aminoethyl)morpholine** in a suitable solvent, often water or ethanol. The stoichiometry of the reactants is a critical factor in determining the final product.

- **bis[4-(2-aminoethyl)morpholine- κ^2 N,N']diaquanickel(II) dichloride:** This complex was synthesized by reacting nickel(II) chloride with **4-(2-aminoethyl)morpholine** in a 1:2 molar ratio in an aqueous solution.^[1]
- **[4-(2-Aminoethyl)morpholine- κ^2 N,N']dibromidocadmium(II):** This compound was prepared by the reaction of cadmium(II) bromide with **4-(2-aminoethyl)morpholine** in a 1:1 molar ratio in water.^[2]

- Dichloridobis[2-(morpholin-4-yl)ethanamine- κ^2 N,N']cadmium: This complex was synthesized by reacting cadmium(II) chloride with **4-(2-aminoethyl)morpholine** in a 1:2 molar ratio in an ethanol-water mixture.[4]

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from the reaction mixture at room temperature over several days.

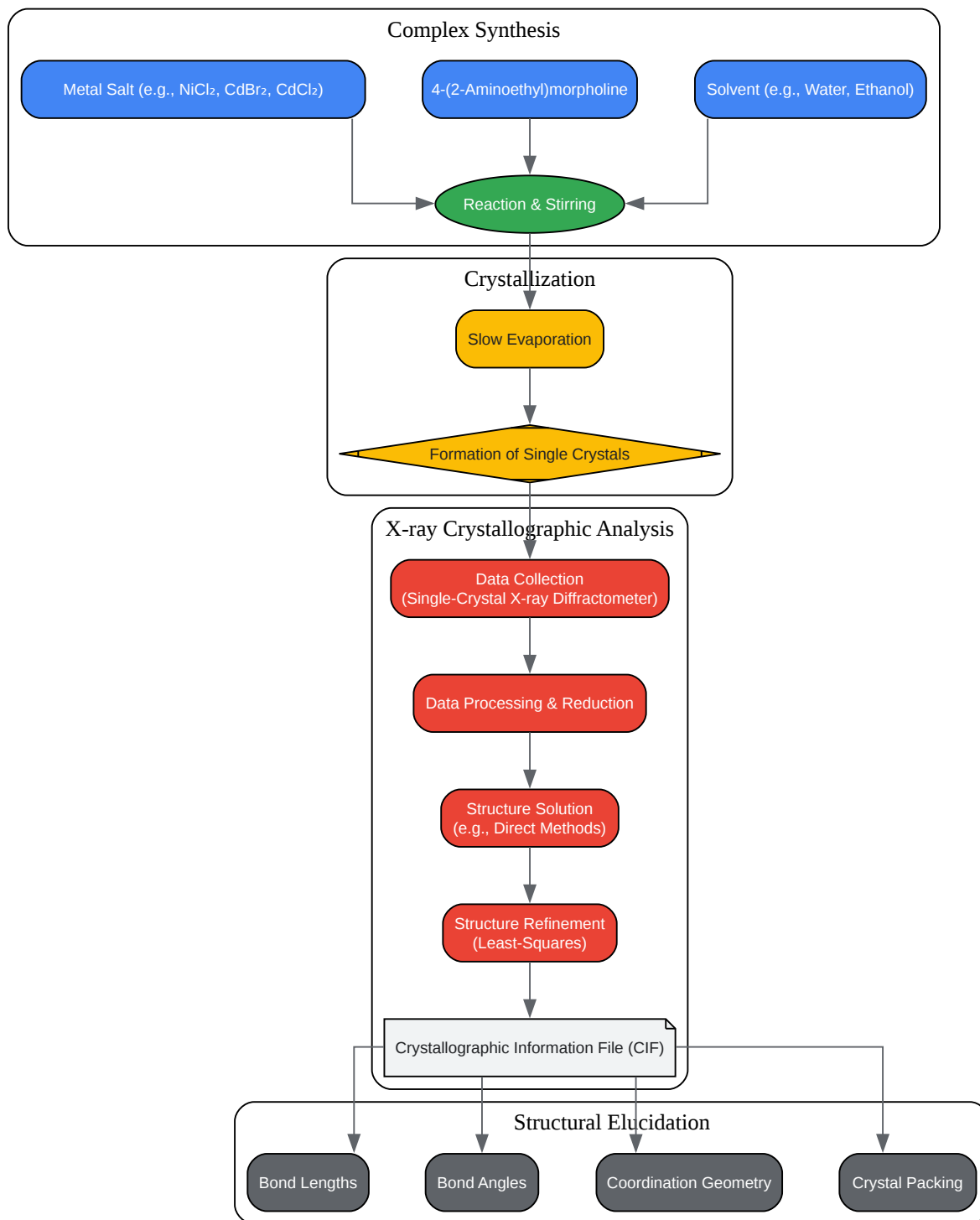
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures involves the following key steps:

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations) using a specific X-ray source (e.g., Mo K α radiation).
- Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflections with their intensities.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 . This process involves locating the positions of all atoms in the unit cell and refining their positional and thermal parameters to achieve the best fit with the experimental data.

Visualizing the Workflow

The general workflow for the structural analysis of **4-(2-Aminoethyl)morpholine** complexes is illustrated in the following diagram.



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Caption: Experimental workflow for the synthesis and structural analysis of **4-(2-Aminoethyl)morpholine** complexes.

This guide provides a foundational comparison of the structural features of **4-(2-Aminoethyl)morpholine** complexes with nickel(II) and cadmium(II). Further research involving a wider range of transition metals will undoubtedly reveal more intricate structural diversity and provide a deeper understanding of the coordination behavior of this versatile ligand, paving the way for the rational design of novel functional materials and therapeutic agents.

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